![molecular formula C21H15F2N3O2S2 B2890119 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 1260989-23-8](/img/structure/B2890119.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
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Description
The compound “2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide” is a complex organic molecule. It has a molecular formula of CHFNOS, an average mass of 489.515 Da, and a monoisotopic mass of 489.062866 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl group, a difluorophenyl group, and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (CHFNOS), average mass (489.515 Da), and monoisotopic mass (489.062866 Da) .Scientific Research Applications
Dual Enzyme Inhibition and Anticancer Activity
Compounds structurally related to the specified molecule have been synthesized and evaluated for their potential as dual inhibitors of TS and DHFR. These compounds have shown promising results in inhibiting human TS and DHFR, which are pivotal in the synthesis of thymidylate, an essential precursor for DNA synthesis. For instance, the synthesis of classical and nonclassical antifolates based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold has demonstrated potent dual inhibitory activities against human TS and DHFR. These findings indicate the potential of these compounds as antitumor agents, highlighting their significance in cancer research and treatment strategies (Gangjee et al., 2008).
Antitumor and Antibacterial Agents
Further exploration into the antitumor activity of thieno[3,2-d]pyrimidine derivatives has revealed their potent anticancer properties. A study focusing on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed significant growth inhibition of human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. These findings suggest the potential of these compounds in designing new anticancer drugs (Hafez & El-Gazzar, 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been conducted to understand their conformation and potential interactions with biological targets. Crystal structure analysis provides insights into the molecular conformation, facilitating the design of more potent and selective inhibitors (Subasri et al., 2017).
properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S2/c1-25(15-5-3-2-4-6-15)18(27)12-30-21-24-17-7-8-29-19(17)20(28)26(21)16-10-13(22)9-14(23)11-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJBCBYXRCSBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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